![molecular formula C22H18ClN3O3S B14914083 N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan](/img/structure/B14914083.png)
N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan is a synthetic compound that combines the structural features of thiazole and tryptophan. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while tryptophan is an essential amino acid with an indole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-chlorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form 2-(3-chlorophenyl)-1,3-thiazole.
Acetylation: The thiazole derivative is then acetylated using acetyl chloride in the presence of a base such as pyridine to form 2-(3-chlorophenyl)-1,3-thiazol-4-yl acetate.
Coupling with Tryptophan: The final step involves coupling the acetylated thiazole with tryptophan using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}alanine: Similar structure but with alanine instead of tryptophan.
N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine: Similar structure but with glycine instead of tryptophan.
N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}phenylalanine: Similar structure but with phenylalanine instead of tryptophan.
Uniqueness
N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan is unique due to the presence of the tryptophan moiety, which imparts specific biological activities and properties. The indole ring in tryptophan can interact with various biological targets, making this compound particularly interesting for research in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C22H18ClN3O3S |
|---|---|
Molekulargewicht |
439.9 g/mol |
IUPAC-Name |
2-[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H18ClN3O3S/c23-15-5-3-4-13(8-15)21-25-16(12-30-21)10-20(27)26-19(22(28)29)9-14-11-24-18-7-2-1-6-17(14)18/h1-8,11-12,19,24H,9-10H2,(H,26,27)(H,28,29) |
InChI-Schlüssel |
DOUZACXADCXVSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CSC(=N3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Bromothiophen-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14914004.png)
![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-benzodioxaphosphol-2-yl)methyl]-4-methylaniline](/img/structure/B14914010.png)
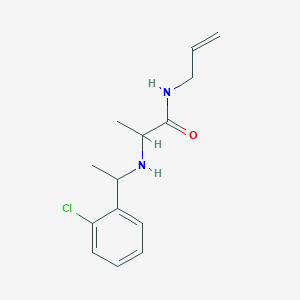
![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)
![2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one](/img/structure/B14914036.png)


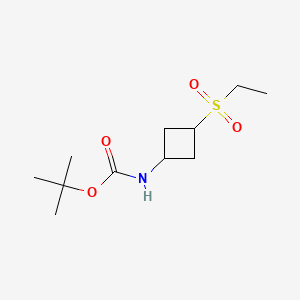
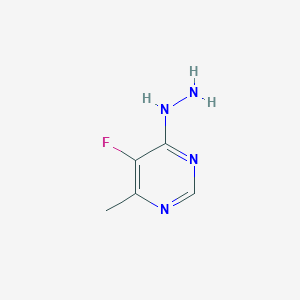
![n-(1h-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B14914059.png)
![Methyl 4-[(cyclopropylformamido)methyl]benzoate](/img/structure/B14914064.png)
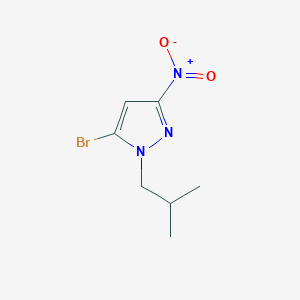
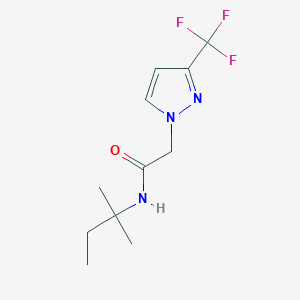
![(S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole](/img/structure/B14914091.png)
